molecular formula C13H14ClN3OS B1276944 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 667414-14-4

4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1276944
CAS RN: 667414-14-4
M. Wt: 295.79 g/mol
InChI Key: VRSMSCVGAYKVFE-UHFFFAOYSA-N
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Description

“4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS Number: 667414-14-4 . It has a molecular weight of 295.79 . The IUPAC name for this compound is 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14ClN3OS/c1-3-7-17-12(15-16-13(17)19)9(2)18-11-6-4-5-10(14)8-11/h3-6,8-9H,1,7H2,2H3,(H,16,19) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

C13H14ClN3OS C_{13}H_{14}ClN_{3}OS C13​H14​ClN3​OS

, exhibits a range of potential applications across various scientific fields .

Pharmaceutical Research

This compound is part of the 1,2,4-triazole class, which is known for its presence in pharmaceuticals with significant biological activity. The triazole ring, often a key pharmacophore, engages in hydrogen bonding and dipole interactions with biological receptors, which can be exploited in drug design .

Antimicrobial Agent Development

The N–C–S linkage in the 1,2,4-triazole skeleton has been associated with antimicrobial properties. Compounds like ART-CHEM-BB B018012 could be synthesized and tested for their efficacy against a variety of microbial pathogens .

Cancer Research

1,2,4-Triazoles have been studied for their potential use in cancer treatment. The compound’s ability to interact with cancer cell lines could be explored to develop novel chemotherapeutic agents .

Agrochemical Formulation

The structural features of 1,2,4-triazoles make them suitable candidates for the development of new agrochemicals, such as pesticides or herbicides. Their mode of action could involve disrupting the life cycle of pests or inhibiting the growth of weeds .

Material Science

Due to its unique chemical structure, ART-CHEM-BB B018012 could be used in material science research, particularly in the synthesis of novel polymers or coatings with specific properties like increased durability or resistance to environmental factors .

Organic Catalysts

The triazole core of the compound might serve as a scaffold for designing organic catalysts that can facilitate various chemical reactions, potentially offering greater efficiency or selectivity .

Analytical Chemistry

In analytical chemistry, derivatives of 1,2,4-triazole can be used as reagents or indicators due to their reactivity and the distinct spectral properties they may impart to the analyte .

Neuroscience Research

Given the structural similarity of triazole compounds to known neurotransmitters, ART-CHEM-BB B018012 could be investigated for its potential effects on the central nervous system, which might lead to the development of new treatments for neurological disorders .

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of this compound . It’s recommended to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

3-[1-(3-chlorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-3-7-17-12(15-16-13(17)19)9(2)18-11-6-4-5-10(14)8-11/h3-6,8-9H,1,7H2,2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSMSCVGAYKVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CC=C)OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408978
Record name 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

CAS RN

667414-14-4
Record name 5-[1-(3-Chlorophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667414-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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